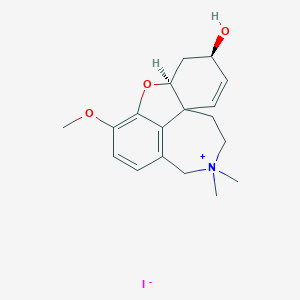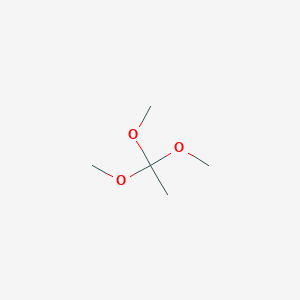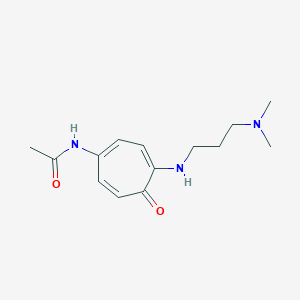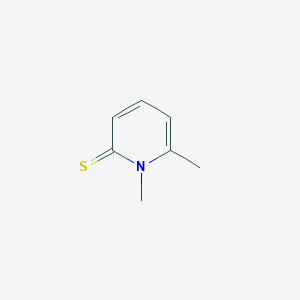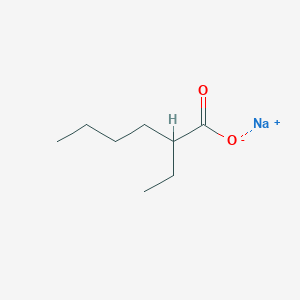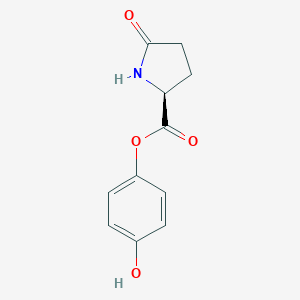
Pidobenzone
Overview
Description
Pidobenzone is an amino acid ester of hydroquinone, primarily used as a depigmenting agent in dermatology. It is a second-generation compound known for its efficacy in treating melasma and other hyperpigmentation disorders . This compound is considered safe and reliable, with minimal collateral risks .
Mechanism of Action
Target of Action
Pidobenzone is primarily used as a depigmenting agent . It is an amino acid ester of hydroquinone , and its primary target is the melanin pigment in the skin. Melanin is responsible for the color of our skin, hair, and eyes. Overproduction or uneven distribution of melanin can lead to conditions like melasma .
Mode of Action
This compound interacts with its target by inhibiting the process of melanin synthesis This results in a reduction in the production of melanin, thereby lightening the skin
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin synthesis pathway. By inhibiting this pathway, this compound reduces the production of melanin, leading to a lightening of the skin . The downstream effects of this inhibition include a reduction in skin pigmentation and an improvement in conditions like melasma .
Result of Action
The primary result of this compound’s action is a reduction in skin pigmentation . This is achieved through its inhibitory effect on melanin synthesis. Clinical studies have shown that this compound can be effective in treating conditions like melasma .
Biochemical Analysis
Cellular Effects
Pidobenzone has been used in the treatment of solar lentigines . A study evaluated the efficacy and safety of a combination therapy based on this compound 4% and fractional CO2 laser or cryotherapy . This combination therapy was used in the treatment of solar lentigines and the prevention of eventual post-treatment hyperchromia .
Molecular Mechanism
This compound is primarily used as a depigmenting agent . It is an amino acid ester of hydroquinone, and its primary target is the melanin pigment in the skin . Melanin is responsible for the color of our skin, hair, and eyes. Overproduction or uneven distribution of melanin can lead to conditions like melasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pidobenzone can be synthesized through the esterification of hydroquinone with an amino acid derivative. The reaction typically involves the use of a suitable esterification agent under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistency and quality. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pidobenzone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates in many chemical processes.
Reduction: Reduction reactions can convert this compound back to its hydroquinone form.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone esters.
Scientific Research Applications
Pidobenzone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: A widely used depigmenting agent with a similar mechanism of action but higher risk of side effects.
Mequinol: Another hydroquinone derivative used for skin lightening, often combined with retinoids for enhanced efficacy.
Arbutin: A natural glycosylated hydroquinone with milder effects and lower risk of irritation.
Uniqueness of Pidobenzone
This compound stands out due to its balanced efficacy and safety profile. Unlike hydroquinone, it has a lower risk of causing adverse reactions, making it a preferred choice for long-term treatment of hyperpigmentation .
Properties
IUPAC Name |
(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPNDMWNUPUFI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160695 | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138506-45-3 | |
| Record name | Pidobenzone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138506453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIDOBENZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7D2GSX1C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do the studies tell us about the efficacy of Pidobenzone in treating hyperpigmentation?
A: Research suggests that topical this compound 4% can be an effective treatment for hyperpigmentation. One study found that combining this compound 4% with cryotherapy was the most effective treatment for solar lentigines, leading to significant improvement in pigmentation and preventing post-treatment hyperpigmentation compared to cryotherapy alone. [] Another study demonstrated that this compound 4% applied twice daily for 16 weeks was a safe and effective treatment for different types of melasma. []
Q2: Were there any differences in the effectiveness of this compound depending on the type of hyperpigmentation?
A: The study on melasma treatment [] indicated that this compound 4% was effective across different types of melasma, but further research is needed to confirm these findings and compare the efficacy of this compound across a wider range of hyperpigmentation disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


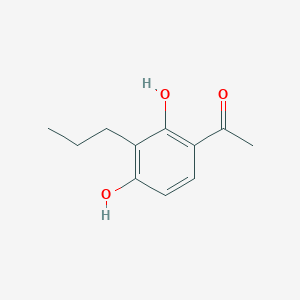
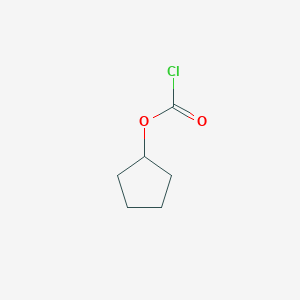
![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
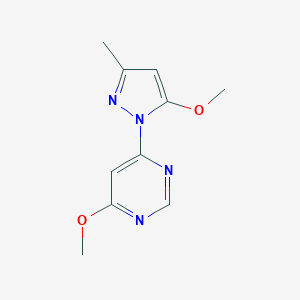
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
